N-[cyano(2-fluorophenyl)methyl]-3-methoxy-2-nitrobenzamide
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Overview
Description
N-[cyano(2-fluorophenyl)methyl]-3-methoxy-2-nitrobenzamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a cyano group, a fluorophenyl group, a methoxy group, and a nitrobenzamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(2-fluorophenyl)methyl]-3-methoxy-2-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Cyano Group Introduction:
Amidation: The final step involves the formation of the amide bond, typically through the reaction of the intermediate with an amine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[cyano(2-fluorophenyl)methyl]-3-methoxy-2-nitrobenzamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon, and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
N-[cyano(2-fluorophenyl)methyl]-3-methoxy-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[cyano(2-fluorophenyl)methyl]-3-methoxy-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The cyano and nitro groups are known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The fluorophenyl and methoxy groups may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
N-[cyano(2-fluorophenyl)methyl]-3-methoxy-2-nitrobenzamide can be compared with other similar compounds, such as:
N-[cyano(2-chlorophenyl)methyl]-3-methoxy-2-nitrobenzamide: Similar structure but with a chlorine atom instead of fluorine.
N-[cyano(2-bromophenyl)methyl]-3-methoxy-2-nitrobenzamide: Similar structure but with a bromine atom instead of fluorine.
N-[cyano(2-iodophenyl)methyl]-3-methoxy-2-nitrobenzamide: Similar structure but with an iodine atom instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties compared to its chloro, bromo, and iodo analogs.
Properties
IUPAC Name |
N-[cyano-(2-fluorophenyl)methyl]-3-methoxy-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O4/c1-24-14-8-4-6-11(15(14)20(22)23)16(21)19-13(9-18)10-5-2-3-7-12(10)17/h2-8,13H,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUJIYQWSKKFHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1[N+](=O)[O-])C(=O)NC(C#N)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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